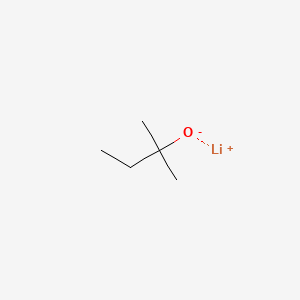

Lithium 2-methylbutan-2-olate

Vue d'ensemble

Description

It is a lithium salt of 2-methylbutan-2-ol, a colorless liquid with a fruity odor. This compound is widely used in various fields, including organic synthesis, pharmaceuticals, and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lithium 2-methylbutan-2-olate can be synthesized through several methods. One common method involves the reaction of 2-methylbutan-2-ol with lithium metal in an aprotic solvent such as tetrahydrofuran (THF) or diethyl ether . The reaction proceeds as follows:

2-methylbutan-2-ol+lithium→lithium 2-methylbutan-2-olate+hydrogen gas

This reaction is typically carried out under an inert atmosphere to prevent the highly reactive lithium metal from reacting with moisture or oxygen.

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of finely dispersed lithium metal to increase the reaction rate and yield. The reaction is conducted at elevated temperatures and may require the use of pressure-resistant systems to handle the reactivity of lithium metal .

Analyse Des Réactions Chimiques

Types of Chemical Reactions

The compound’s reactivity stems from its strong basicity and bulky tert-butyl group (C(CH₃)₃), which creates a highly nucleophilic carbanion upon deprotonation.

Deprotonation Reactions

Acts as a strong base to abstract protons from hindered substrates, such as alkyl halides or alcohols, generating carbanions for subsequent reactions. Its steric bulk enhances selectivity in deprotonating hindered sites.

Nucleophilic Substitution

Reacts with alkyl halides (e.g., alkyl bromides or chlorides) to form carbon-lithium bonds, facilitating the synthesis of organolithium intermediates.

Addition to Carbonyl Compounds

Attacks electrophilic carbonyl carbons (e.g., ketones, aldehydes) to form alkoxide intermediates, which can be protonated or further functionalized.

Enzyme Inhibition

Targets magnesium-dependent enzymes like glycogen synthase kinase 3-beta (GSK3B), modulating the Wnt signaling pathway.

Reactivity Features

Biological and Pharmacological Effects

Lithium 2-methylbutan-2-olate exhibits neuroprotective and neuromodulatory properties by inhibiting GSK3B, a kinase involved in neurodegenerative pathways. This inhibition activates the Wnt signaling pathway, promoting cell growth and differentiation. Its pharmacokinetics include good oral absorption and renal excretion, with potential therapeutic applications in mood disorders and neurodegenerative diseases.

Applications De Recherche Scientifique

Lithium 2-methylbutan-2-olate has a wide range of applications in scientific research, including:

Organic Synthesis: It is used as a strong base and nucleophile in various organic synthesis reactions.

Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industrial Chemistry: It serves as a catalyst in polymerization reactions and other industrial processes.

Battery Technology: It is used in the development of lithium-ion batteries and other energy storage systems.

Mécanisme D'action

The mechanism of action of lithium 2-methylbutan-2-olate involves its ability to donate electrons and form strong bonds with electrophilic centers. This compound can deprotonate weak acids, forming lithium salts and facilitating various chemical transformations . Its reactivity is attributed to the presence of the lithium cation, which stabilizes the negative charge on the oxygen atom, making it a potent nucleophile and base .

Comparaison Avec Des Composés Similaires

Lithium tert-butoxide: Another organolithium compound with similar reactivity but different steric properties due to the tert-butyl group.

Lithium ethoxide: A smaller organolithium compound with different solubility and reactivity characteristics.

Lithium phenoxide: An aromatic organolithium compound with unique electronic properties.

Uniqueness: Lithium 2-methylbutan-2-olate is unique due to its balance of steric hindrance and reactivity. The 2-methylbutan-2-olate group provides sufficient steric bulk to stabilize the lithium cation while maintaining high reactivity, making it a versatile reagent in organic synthesis .

Activité Biologique

Lithium 2-methylbutan-2-olate, an organolithium compound, is recognized for its significant biological activity, particularly in the modulation of various biochemical pathways. This article delves into its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a lithium atom bonded to an alkoxide group derived from 2-methylbutan-2-ol. Its molecular formula is . The compound exhibits high reactivity due to its strong basicity and steric hindrance, making it effective in nucleophilic reactions and organic synthesis.

The primary biological activity of this compound involves its ability to inhibit glycogen synthase kinase 3-beta (GSK3B), an enzyme that plays a crucial role in various signaling pathways, including the Wnt signaling pathway. Inhibition of GSK3B leads to:

- Activation of Wnt Signaling : This pathway is essential for cell growth and differentiation.

- Neuroprotective Effects : The compound enhances neuroplasticity and influences neurotransmitter release, contributing to potential therapeutic effects in mood disorders and neurodegenerative diseases.

Biological Activity Data

The following table summarizes the biological activities observed with this compound:

| Biological Activity | Effect | Reference |

|---|---|---|

| GSK3B Inhibition | Activates Wnt signaling | |

| Neuroprotection | Enhances neuroplasticity | |

| Modulation of neurotransmitter release | Influences cellular metabolism | |

| Potential treatment for mood disorders | Therapeutic implications for bipolar disorder | Ongoing research |

Case Studies

- Neuroprotective Effects : A study demonstrated that this compound significantly improved cognitive function in animal models of Alzheimer's disease by enhancing synaptic plasticity through GSK3B inhibition.

- Mood Disorders : Clinical trials have explored the use of this compound as a mood stabilizer in patients with bipolar disorder. Results indicated a reduction in manic episodes and improvement in overall mood stability.

Pharmacokinetics

This compound is noted for its favorable pharmacokinetic profile:

- Absorption : Good oral bioavailability.

- Distribution : Rapidly distributed throughout the body.

- Metabolism : Primarily metabolized by renal pathways.

- Elimination : Renal clearance is the main route of elimination, which is crucial for maintaining therapeutic levels without toxicity.

Comparative Analysis with Similar Compounds

The following table compares this compound with other lithium compounds regarding their structural similarities and unique features:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Lithium tert-butoxide | Alkoxide group | Commonly used as a base in organic synthesis |

| Lithium diisopropylamide | Alkoxide group | Strong nucleophilic character |

| Lithium phenylacetylide | Alkoxide group | Used in coupling reactions; highly reactive |

Propriétés

IUPAC Name |

lithium;2-methylbutan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O.Li/c1-4-5(2,3)6;/h4H2,1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDJILZPDAMLFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCC(C)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11LiO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635591 | |

| Record name | Lithium 2-methylbutan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53535-81-2 | |

| Record name | Lithium 2-methylbutan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butanol, 2-methyl-, lithium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lithium tert-amoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.